molecular formula C20H24N6O2S4 B4229102 Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

Cat. No.: B4229102
M. Wt: 508.7 g/mol
InChI Key: AANQFFVJUDDRLO-UHFFFAOYSA-N
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Description

3,3’-[1,4-Butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butanediylbis(thio) linkage and triazole rings, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the butanediylbis(thio) linkage. The final step involves the acetylation of the compound to form the acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,4-Butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-[1,4-Butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • Methyl carbamate

Uniqueness

Compared to similar compounds, 3,3’-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate stands out due to its unique butanediylbis(thio) linkage and triazole rings.

Properties

IUPAC Name

acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6S4.C2H4O2/c1-23-15(13-7-5-11-25-13)19-21-17(23)27-9-3-4-10-28-18-22-20-16(24(18)2)14-8-6-12-26-14;1-2(3)4/h5-8,11-12H,3-4,9-10H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANQFFVJUDDRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C(=NN=C1SCCCCSC2=NN=C(N2C)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Reactant of Route 3
Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Reactant of Route 4
Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Reactant of Route 5
Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
Acetic acid;4-methyl-3-[4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

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